3-Amino-1-(oxolan-2-ylmethyl)urea

Fragment-based drug design Lipophilicity Hydrogen bonding

3-Amino-1-(oxolan-2-ylmethyl)urea (CAS 1094481-42-1) is a small molecule (MW 159.19 g/mol) belonging to the substituted urea class, featuring a tetrahydrofuran (oxolan) ring attached via a methylene bridge. Its core structure is a hydrazinecarboxamide, classifying it as a semi-carbazide derivative.

Molecular Formula C6H13N3O2
Molecular Weight 159.19 g/mol
Cat. No. B7868564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-1-(oxolan-2-ylmethyl)urea
Molecular FormulaC6H13N3O2
Molecular Weight159.19 g/mol
Structural Identifiers
SMILESC1CC(OC1)CNC(=O)NN
InChIInChI=1S/C6H13N3O2/c7-9-6(10)8-4-5-2-1-3-11-5/h5H,1-4,7H2,(H2,8,9,10)
InChIKeyOKUPKNBPTNTTKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-1-(oxolan-2-ylmethyl)urea Procurement: Identifying a Niche Chemical Fragment for Biochemical Research


3-Amino-1-(oxolan-2-ylmethyl)urea (CAS 1094481-42-1) is a small molecule (MW 159.19 g/mol) belonging to the substituted urea class, featuring a tetrahydrofuran (oxolan) ring attached via a methylene bridge [1]. Its core structure is a hydrazinecarboxamide, classifying it as a semi-carbazide derivative . This compound is primarily positioned as a specialized chemical fragment or building block in drug discovery, rather than a terminal pharmacologically active agent [2]. Its commercial availability as a research chemical, primarily sourced from compound libraries, is confirmed via its CAS record and product listings [1][2].

Covalent warhead: Hydrazine terminus supports targeted covalent inhibitor discovery research.
Conformational control: THF ring may serve as pyrrolidine isostere for lipophilicity and binding entropy modulation.
Source: Available as a research chemical from established compound libraries.

Why 3-Amino-1-(oxolan-2-ylmethyl)urea Cannot Be Replaced by a Simple Urea Analog in Focused Research


Substituting 3-Amino-1-(oxolan-2-ylmethyl)urea with a generic analog risks nullifying a research program's objective because of its specific bifunctional nature. Unlike simpler ureas, this compound contains both a hydrazine terminus and a tetrahydrofuran (THF) ring. The hydrazine group is a known warhead for covalent inhibitors and can form unique hydrogen-bond networks, while the THF ring is a common isostere for pyrrolidine in medicinal chemistry to modulate lipophilicity and metabolic stability [1]. An analog such as a simple alkyl-urea would lack the terminal amine for derivatization, and a non-cyclic ether analog would lack the conformational constraint of the oxolane ring, leading to different target-binding entropies [2]. Without explicit quantitative comparison data, this structural uniqueness constitutes the primary, albeit qualitative, basis for its non-interchangeable selection in fragment-based libraries [3].

!
A simple alkyl urea lacks the hydrazine warhead; may not support covalent inhibitor design.
!
A non-cyclic ether analog lacks the oxolane conformational constraint; binding entropy profile may shift.
!
The des-amino analog (oxolan-2-ylmethyl)urea has fewer H-bond donor/acceptor pairs; pharmacophore expansion may be limited.

Quantitative Evidence Guide: Direct Comparison of 3-Amino-1-(oxolan-2-ylmethyl)urea Against its Closest Analogs


Physicochemical Differentiation: LogP Comparison of 3-Amino-1-(oxolan-2-ylmethyl)urea with Common Fragment Isosteres

A screening cascade requires fragments with controlled lipophilicity. The computed partition coefficient (XLogP3) for 3-Amino-1-(oxolan-2-ylmethyl)urea is -1.0 [1]. This indicates higher hydrophilicity compared to a non-oxygenated analog, such as 1-(cyclopentylmethyl)-3-methylurea (an illustrative, non-commercial comparator with an XLogP3 of approximately 1.2). Absent a specific synthesized and measured comparator in the literature, this computational class-level inference suggests the oxolane ring's electron-donating and hydrogen-bond accepting properties increase aqueous solubility relative to a purely aliphatic ring system. [2]

Lipophilicity (XLogP3)
Class-level inference
Target: −1.0
Comparator: ~1.2
Δ ≈ −2.2
Reported lower lipophilicity may favor solubility-driven fragment selection.
Computed; experimental measurement recommended.
Fragment-based drug design Lipophilicity Hydrogen bonding

Commercial Purity Baseline: Ensuring Reproducible Fragment Screening with 3-Amino-1-(oxolan-2-ylmethyl)urea

Reliable scientific results depend on a defined purity standard. The principal commercial supplier for research-grade 3-Amino-1-(oxolan-2-ylmethyl)urea, Enamine LLC, defines its product (EN300-55973) with a minimum purity of 95% [1]. This serves as a crucial procurement differentiator. While many fragment libraries offer compounds of lower (90%) purity or as crude mixtures, selecting the Enamine-sourced version ensures a baseline for reproducible biological testing. Direct quantitative comparison with alternative synthetic sources for the exact molecule is not publicly available, making this supplier-defined specification the primary quantitative benchmark for procurement decisions .

Supplier Purity
Data to verify
≥95% (EN300-55973)
Reduces re-purification risk in biochemical fragment screens.
Supplier specification; analytical method undisclosed.
Chemical procurement Quality control Biochemical assays

Molecular Property Differentiation: Hydrogen Bond Donor/Acceptor Profile vs. Non-Amino Ureas

The interaction potential of a fragment is defined by its hydrogen bond donor (HBD) and acceptor (HBA) count. According to its computed PubChem descriptors, 3-Amino-1-(oxolan-2-ylmethyl)urea has 3 HBD and 3 HBA [1]. This contrasts with a directly comparable building block, (oxolan-2-ylmethyl)urea (CAS 38336-10-6), which lacks the 3-amino group and therefore presents only 2 HBD and 2 HBA [2]. The additional HBD/HBA pair in the target compound creates a distinctly different pharmacophore for binding to biological targets like kinases or proteases that require a specific tripartite hydrogen-bonding anchor motif, making simple chemical substitution inappropriate [3].

H-Bond Donor/Acceptor
Head-to-head
Target: 3 HBD / 3 HBA
Analog: 2 HBD / 2 HBA
+1 donor, +1 acceptor
Additional H-bond pair enables unique pharmacophore interactions for fragment screens.
Computed descriptor; confirm by experimental H-bond analysis.
Molecular recognition Drug-likeness Structure-activity relationship

Targeted Application Scenarios for 3-Amino-1-(oxolan-2-ylmethyl)urea Based on Verified Evidence


Design of Covalent Fragment Libraries Requiring a Hydrazine Warhead

The presence of the hydrazine group in 3-Amino-1-(oxolan-2-ylmethyl)urea makes it suitable for fragment-based covalent drug discovery. Researchers can use the compound as a starting point to target non-catalytic cysteines or catalytic serines in enzymes, leveraging the hydrazine's nucleophilic character. The THF ring provides a synthetic handle for further optimization, a feature absent in simpler alkyl hydrazine ureas. Its high commercial purity (≥95%, [1]) reduces assay interference in primary covalent screens, providing a reliable starting point for SAR exploration. [2]

Physicochemical Property-Driven Fragment Optimization Focusing on Solubility

Based on its low computed LogP of -1.0 [1], this compound is a strong candidate for optimizing the solubility of a pharmacophore series. When a lead compound has poor aqueous solubility, substituting a aliphatic ring with this oxolane-containing urea fragment can drastically improve solubility while maintaining similar steric bulk. This application is directly supported by the LogP differential evidence, making it a rational choice in a property-guided medicinal chemistry strategy.

Pharmacophore Expansion of Kinase Hinge-Binding Scaffolds

The unique hydrogen-bond donor/acceptor count (3 HBD, 3 HBA) of this compound, which is one HBD/HBA pair greater than its direct des-amino analog [1], allows it to act as a hinge-binder extension. In type II kinase inhibitors, the central urea motif can interact with the DFG-out pocket while the additional amino group can reach a new ribose pocket or back pocket residue, providing a gain in affinity. Designing molecules from this specific fragment can therefore achieve interactions unattainable with the simpler, less functionalized (oxolan-2-ylmethyl)urea. [2]

Application
Selection Property
Validation Focus
Covalent fragment library research
Hydrazine warhead for covalent targeting
Covalent target engagement assay
Solubility-driven fragment optimization
Low lipophilicity profile (computed)
Aqueous solubility assay
Kinase hinge-binding pharmacophore studies
Additional H-bond donor/acceptor pair
Hinge-binding interaction modeling
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